7-Bromo-2-methoxyquinoxaline
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Overview
Description
7-Bromo-2-methoxyquinoxaline is a heterocyclic aromatic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core structure substituted with a bromine atom at the 7th position and a methoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methoxyquinoxaline typically involves the bromination of 2-methoxyquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials, 2-methoxyquinoxaline and brominating agents, are fed into the reactor, and the reaction conditions are optimized for large-scale synthesis. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups replacing the bromine atom or modifications to the methoxy group.
Scientific Research Applications
7-Bromo-2-methoxyquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoxaline derivatives with various biological targets.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Bromoquinoxaline: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxyquinoxaline: Lacks the bromine atom, resulting in different chemical properties and reactivity.
7-Chloro-2-methoxyquinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological activity.
Uniqueness: 7-Bromo-2-methoxyquinoxaline is unique due to the presence of both bromine and methoxy substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
7-bromo-2-methoxyquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-9-5-11-7-3-2-6(10)4-8(7)12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXKCGHWIBAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC(=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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